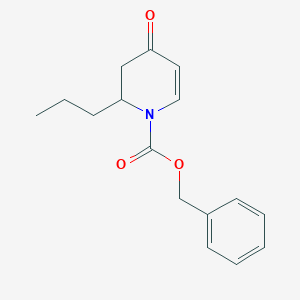
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one, also known as Tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. It was first synthesized in 1950 and was later approved by the FDA as a medication for the treatment of Alzheimer's disease in 1993. Tacrine is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, Tacrine increases the levels of acetylcholine in the brain, which improves cognitive function in Alzheimer's patients.
Mécanisme D'action
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one increases the levels of acetylcholine in the brain, which improves cognitive function in Alzheimer's patients.
Biochemical and Physiological Effects
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been shown to improve cognitive function in Alzheimer's patients by increasing the levels of acetylcholine in the brain. It has also been shown to have neuroprotective effects and can help to prevent the degeneration of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one is a potent inhibitor of acetylcholinesterase and has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. However, it has several limitations, including its short half-life, which requires frequent dosing, and its potential for hepatotoxicity.
Orientations Futures
There are several future directions for research on 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one. One area of research is the development of new and improved acetylcholinesterase inhibitors that have fewer side effects and longer half-lives. Another area of research is the development of new therapies for the treatment of Alzheimer's disease that target other mechanisms of the disease, such as amyloid beta accumulation and neuroinflammation. Additionally, 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been shown to have potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease, and further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one involves several steps, starting with the reaction of 2-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole with ethyl formate to form the corresponding ethyl ester. This ester is then hydrolyzed to form the corresponding carboxylic acid, which is then converted to the amide by reacting it with ammonia. The amide is then cyclized using phosphorus oxychloride to form 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one.
Applications De Recherche Scientifique
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in Alzheimer's patients by increasing the levels of acetylcholine in the brain. 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease.
Propriétés
Numéro CAS |
5464-89-1 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
10-methyl-1,2,3,4-tetrahydroacridin-9-one |
InChI |
InChI=1S/C14H15NO/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2,4,6,8H,3,5,7,9H2,1H3 |
Clé InChI |
FGVSSSCNMCYKJG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)C(=O)C3=CC=CC=C31 |
SMILES canonique |
CN1C2=C(CCCC2)C(=O)C3=CC=CC=C31 |
Autres numéros CAS |
5464-89-1 |
Solubilité |
32 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
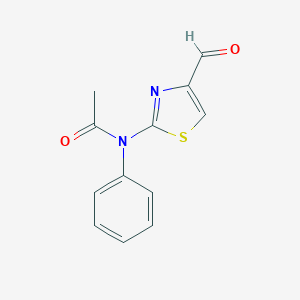
![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)
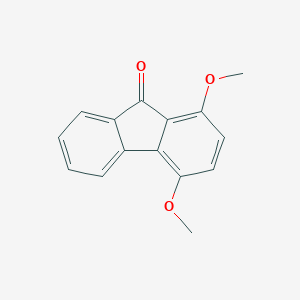
![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)
![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)
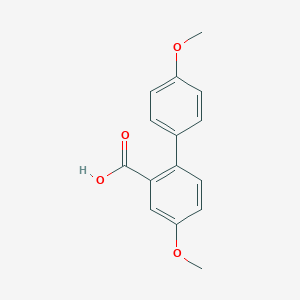
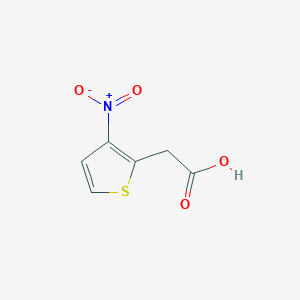
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)


